3-tert-Butoxycarbonylamino-heptanoic acid
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Overview
Description
3-tert-Butoxycarbonylamino-heptanoic acid is a chemical compound with the empirical formula C12H23NO4 . It has a molecular weight of 245.32 and is sold in solid form .
Molecular Structure Analysis
The SMILES string of this compound isCCCCC(NC(OC(C)(C)C)=O)CC(O)=O
. The InChI is 1S/C12H23NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)
. Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 245.32 .Scientific Research Applications
Synthesis of Dipeptide Isosteres
3-tert-Butoxycarbonylamino-heptanoic acid is utilized in the synthesis of dipeptide isosteres. For instance, it has been employed in a stereocontrolled fashion to create compounds corresponding to Phe–Phe, a hydroxyethylene dipeptide isostere, derived from (l)-phenylalanine (Nadin, Lopez, Neduvelil, & Thomas, 2001).
Selective Hydrogenation
The compound has been used in the selective hydrogenation of enantiopure methyl esters, demonstrating its potential in producing single diastereomers of specific cyclopentanecarboxylic acid methyl esters (Smith, Derrien, Lloyd, Taylor, Chaplin, & Mccague, 2001).
Chiral Intermediate Synthesis
It serves as an important chiral intermediate in the synthesis of pharmaceuticals like sitagliptin, synthesized from L-aspartic acid through various chemical processes (Zhang Xingxian, 2012).
Antibiotic Analogue Development
The compound is also significant in the development of novel antibiotic analogues. For example, it was used in synthesizing a cyclobutanone analogue of a β-lactam antibiotic (Martyres, Baldwin, Adlington, Lee, Probert, & Watkin, 2001).
Peptidomimetic Synthesis
This compound plays a role in the synthesis of dipeptidomimetics, as seen in the production of caspase-1 inhibitors. This demonstrates its application in developing compounds that mimic peptides for therapeutic purposes (Lauffer & Mullican, 2002).
Cyclomaltoheptaose Derivatives
It is used in the preparation of cyclomaltoheptaoses with various functional groups, serving as intermediates for further chemical derivatization, such as in the synthesis of compounds with cation-binding abilities (Yamamura, Yotsuya, Usami, Iwasa, Ono, Tanabe, Iida, Katsuhara, Kano, Uchida, Araki, & Kawai, 1998).
NMDA Receptor Antagonists
Additionally, this compound is involved in the synthesis of NMDA receptor antagonists, playing a crucial role in creating intermediates used in the development of these pharmaceutical agents (Bombieri, Marchini, Meneghetti, Pinto, & Roda, 2005).
Safety and Hazards
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAFMJHZXSBEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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